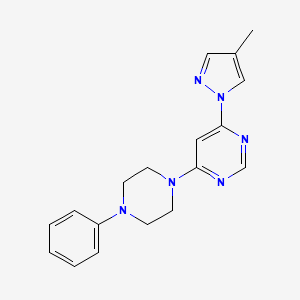

![molecular formula C20H24N6 B6442932 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548977-42-8](/img/structure/B6442932.png)

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an imidazole ring, and a pyrimidine ring. The presence of these rings suggests that this compound could potentially exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring substituted with a dimethylphenyl group, an imidazole ring substituted with a methyl group, and a pyrimidine ring connecting them. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, imidazole, and pyrimidine rings. These groups could potentially engage in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Mécanisme D'action

Target of Action

The primary targets of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the next nerve impulse to be transmitted across the synaptic gap . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . For instance, it inhibits AChE, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . It also binds to α1-ARs, potentially affecting the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE and α1-ARs affects several biochemical pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can affect various cognitive functions, as cholinergic neurotransmission plays a crucial role in learning and memory . The compound’s interaction with α1-ARs can influence the contraction of smooth muscles, potentially affecting blood pressure and urinary function .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability . This suggests that the compound may have good bioavailability, allowing it to reach its targets effectively .

Result of Action

The compound’s action on AChE and α1-ARs can have various molecular and cellular effects. Its inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function . Its interaction with α1-ARs can affect the contraction of smooth muscles, potentially influencing blood pressure and urinary function .

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its mechanism of action, as well as in vivo studies to assess its efficacy and safety .

Propriétés

IUPAC Name |

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-15-4-5-16(2)18(12-15)24-8-10-25(11-9-24)19-13-20(23-14-22-19)26-7-6-21-17(26)3/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIOFQBTDJUCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442852.png)

![6-cyclopropyl-5-fluoro-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6442867.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6442874.png)

![4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442880.png)

![8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442884.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442903.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442914.png)

![4-methyl-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442920.png)

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442926.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442940.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6442942.png)

![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6442944.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6442955.png)